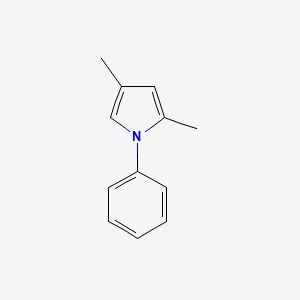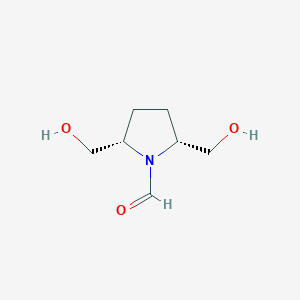
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring two hydroxymethyl groups and an aldehyde group attached to a pyrrolidine ring, makes it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Functional Group Introduction: Hydroxymethyl groups are introduced through reactions involving formaldehyde and appropriate catalysts.
Aldehyde Formation: The aldehyde group is introduced via oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Dess-Martin periodinane, or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor activity.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism by which (2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness
(2R,5S)-2,5-Bis(hydroxymethyl)pyrrolidine-1-carbaldehyde is unique due to its combination of hydroxymethyl and aldehyde groups, which confer distinct reactivity and potential applications. Its chiral nature also adds to its uniqueness, making it valuable for studies involving stereochemistry and enantioselectivity.
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
(2S,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C7H13NO3/c9-3-6-1-2-7(4-10)8(6)5-11/h5-7,9-10H,1-4H2/t6-,7+ |
InChI-Schlüssel |
ZXZXYVOTWCBUHG-KNVOCYPGSA-N |
Isomerische SMILES |
C1C[C@H](N([C@H]1CO)C=O)CO |
Kanonische SMILES |
C1CC(N(C1CO)C=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


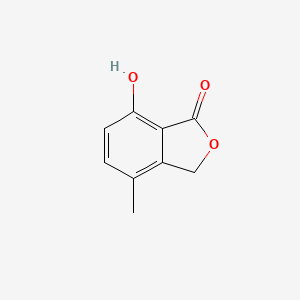
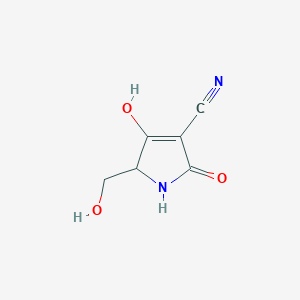
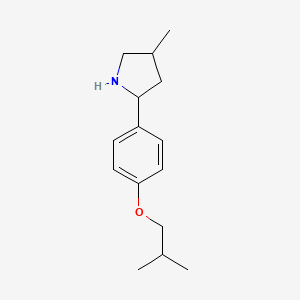

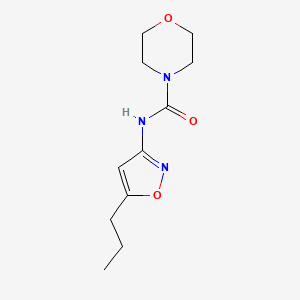
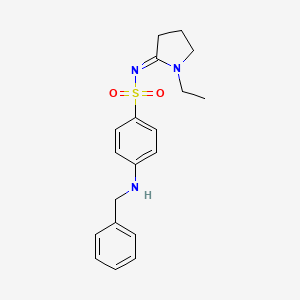
![[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B12882619.png)
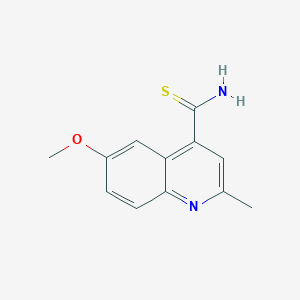
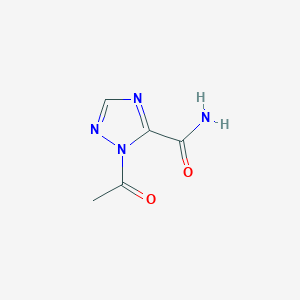
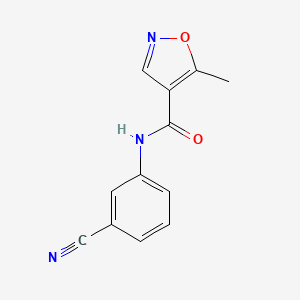


![(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B12882661.png)
